(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride
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Overview
Description
(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of functional materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of (S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular and hypertensive effects.
Thiazoles: These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H15ClN2O2S |
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Molecular Weight |
214.71 g/mol |
IUPAC Name |
(4S)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
PWIFBWJZLFELQK-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CN(S(=O)(=O)CCN1)C.Cl |
Canonical SMILES |
CC1CN(S(=O)(=O)CCN1)C.Cl |
Origin of Product |
United States |
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